molecular formula C16H11ClFN3 B6347017 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354920-11-8

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347017
CAS No.: 1354920-11-8
M. Wt: 299.73 g/mol
InChI Key: PXHPMKNFZIVPQI-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-chlorophenyl group at position 4 and a 4-fluorophenyl group at position 4. The compound’s structure combines electron-withdrawing halogen substituents (Cl and F), which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPMKNFZIVPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and aldehydes.

    Cyclization: The key step involves the cyclization of these intermediates to form the pyrimidine ring. This can be achieved using various cyclization agents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogenated compounds and catalysts like palladium or copper are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of oncology. Research has indicated that derivatives of pyrimidine-2-amines exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine have been shown to inhibit tumor growth in various cancer models .

Kinase Inhibition

Pyrimidine derivatives are known to act as inhibitors of specific kinases involved in cancer progression. The compound may serve as a lead structure for developing selective kinase inhibitors, which are crucial in targeted cancer therapies .

Antiviral Properties

Emerging studies suggest that pyrimidine compounds can exhibit antiviral effects. The ability of this compound to modulate viral replication pathways could be explored further, particularly against RNA viruses.

Neuroprotective Effects

Recent investigations into pyrimidine derivatives have highlighted their potential neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neural cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Kinase InhibitionIdentified as a potential inhibitor of specific kinases associated with tumor growth.
AntiviralShowed activity against viral replication in preliminary assays.
NeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Key Findings :

  • Antimicrobial Activity: Morpholine-substituted derivatives (e.g., Compound 27 in ) exhibit enhanced antibacterial activity compared to non-morpholine analogs, likely due to improved solubility and target binding. cholerae or S. aureus.
  • Halogen Effects : Electron-withdrawing groups (Cl, F) at meta or para positions (e.g., 3-Cl and 4-F in the target compound) are associated with increased antimicrobial and anti-inflammatory activity . For example, indole-pyrimidine hybrids with 4-chlorophenyl groups (Compound 37 in ) showed 88.2% inflammation inhibition.
  • Hydrogen Bonding : Quantum studies () reveal that fluorophenyl substituents enhance hydrogen-bonding capacity, which may improve target interactions in the target compound compared to bromo- or chloro-substituted analogs.

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties of Selected Derivatives

Compound Name Molecular Weight Melting Point (°C) Solubility Trends Reference
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine 314.76 Not reported Moderate (halogenated) N/A
4-(4-Methylphenyl)-6-(3-Cl-phenyl)pyrimidin-2-amine 295.77 Not reported High (methyl improves lipophilicity)
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) 283.27 Not reported Polar (furan increases polarity)

Key Findings :

  • Polarity : Furan-containing derivatives (DP-1 in ) exhibit higher polarity due to the heterocyclic oxygen, contrasting with the target compound’s halogenated aromatic system.

Pharmacological Potential

  • Anti-Inflammatory Activity : Indole-pyrimidine hybrids (e.g., Compound 37 in ) demonstrate high efficacy (88.2% inhibition in paw edema models), indicating that the target compound’s halogenated aryl groups may confer similar anti-inflammatory properties.

Biological Activity

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, emphasizing its applications in cancer treatment and enzyme inhibition.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups, which are critical for its biological activity. The synthesis typically involves:

  • Starting Materials : Substituted anilines and aldehydes.
  • Cyclization : Formation of the pyrimidine ring through condensation reactions.
  • Common Solvents : Ethanol or dimethylformamide (DMF) are often used, with potassium carbonate as a catalyst.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

  • A549 (Lung adenocarcinoma) : IC50 = 5.9 µM
  • SW-480 (Colorectal cancer) : IC50 = 2.3 µM
  • MCF-7 (Breast cancer) : IC50 = 5.65 µM

These values indicate that this compound exhibits comparable efficacy to standard chemotherapeutic agents like Cisplatin .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. The binding affinity to these targets can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of various derivatives of pyrimidine compounds, including this compound. The results indicated that modifications on the phenyl rings significantly influenced the antiproliferative activity:

CompoundCell LineIC50 (µM)
This compoundA5495.9
This compoundSW-4802.3
This compoundMCF-75.65
CisplatinA54915.37
CisplatinSW-48016.1

This table illustrates the compound's promising activity compared to established treatments .

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer metastasis. It has been found to inhibit specific kinases involved in these processes, thus showcasing its potential as a therapeutic agent .

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